molecular formula C20H19NO2S B5246066 2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-(4-methoxyphenyl)ethanone

2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-(4-methoxyphenyl)ethanone

Cat. No.: B5246066
M. Wt: 337.4 g/mol
InChI Key: GAEYJABQJRKECU-UHFFFAOYSA-N
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Description

2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-(4-methoxyphenyl)ethanone is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with dimethyl groups at positions 4 and 8, a sulfanyl group at position 2, and a methoxyphenyl group attached to an ethanone moiety. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-(4-methoxyphenyl)ethanone typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinoline derivative with thiol compounds under basic conditions.

    Formation of the Ethanone Moiety: The ethanone moiety can be synthesized by reacting the quinoline derivative with 4-methoxybenzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-(4-methoxyphenyl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its quinoline core structure.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives with potential therapeutic applications.

    Material Science: It is explored for its potential use in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The quinoline core structure allows it to intercalate into DNA, inhibiting DNA replication and transcription. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis in cancer cells. The sulfanyl and methoxyphenyl groups contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-(2-thienyl)ethanone: Similar structure with a thienyl group instead of a methoxyphenyl group.

    2-(4-Methylquinolin-2-yl)sulfanyl-1-(4-methoxyphenyl)ethanone: Similar structure with a single methyl group at position 4 of the quinoline ring.

    2-(4,6-Dimethylquinolin-2-yl)sulfanyl-1-(4-methoxyphenyl)ethanone: Similar structure with dimethyl groups at positions 4 and 6 of the quinoline ring.

Uniqueness

2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-(4-methoxyphenyl)ethanone is unique due to the specific positioning of the dimethyl groups at positions 4 and 8, which can influence its electronic properties and biological activity

Properties

IUPAC Name

2-(4,8-dimethylquinolin-2-yl)sulfanyl-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S/c1-13-5-4-6-17-14(2)11-19(21-20(13)17)24-12-18(22)15-7-9-16(23-3)10-8-15/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEYJABQJRKECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)SCC(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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